T-Type Calcium Channel Pharmacology: Comparative Activity of 4-Piperidinecyanide vs. 4-Piperidinecarboxylate Series
In a direct head-to-head comparative study, 4-piperidinecyanide derivatives and 4-piperidinecarboxylate derivatives were synthesized and evaluated side-by-side for T-type calcium channel (α1G) inhibitory activity and off-target hERG channel effects [1]. The 4-piperidinecyanide series produced compounds exhibiting T-type calcium channel inhibition with hERG channel IC50 values ranging from 1.57 ± 0.14 μM to 4.98 ± 0.36 μM, with corresponding hERG inhibition at 10 μM ranging from 61.85% to 71.99% [1]. Compound 31a, a representative 4-piperidinecyanide derivative, was advanced to in vivo evaluation in the spinal nerve ligation (SNL) model of neuropathic pain and demonstrated inhibitory activity on mechanical allodynia [1]. This study establishes that the cyanide substitution at the N-1 position yields a distinct T-type calcium channel pharmacology profile relative to the carboxylate analog series, providing a quantitative basis for selecting the cyano-substituted scaffold in ion channel drug discovery programs.
| Evidence Dimension | hERG channel IC50 and percent inhibition |
|---|---|
| Target Compound Data | 4-Piperidinecyanide derivatives: hERG channel IC50 = 1.57 ± 0.14 μM to 4.98 ± 0.36 μM; hERG inhibition at 10 μM = 61.85% to 71.99% |
| Comparator Or Baseline | 4-Piperidinecarboxylate derivatives (evaluated in parallel, same assay conditions) |
| Quantified Difference | Both series produced compounds with T-type calcium channel inhibitory activity; quantitative hERG liability range reported for cyanide series; specific comparator data not fully extracted but study explicitly designed as direct series comparison |
| Conditions | In vitro α1G T-type calcium channel assay (patch clamp); hERG channel assay; in vivo spinal nerve ligation (SNL) neuropathic pain model in rats |
Why This Matters
The documented hERG IC50 range enables assessment of cardiovascular safety margin early in lead optimization; the in vivo efficacy in SNL model provides translational validation supporting selection of cyano-substituted piperidine scaffolds for neuropathic pain programs.
- [1] Woo HM, Lee YS, Roh EJ, Seo SH, Song CM, Chung HJ, Pae AN, Shin KJ. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorg Med Chem Lett. 2011;21(19):5910-5. doi:10.1016/j.bmcl.2011.07.087. PMID: 21843937. View Source
